molecular formula C16H14ClNO6S2 B3588670 Ethyl 4-acetyloxy-5-(4-chloro-2-nitrophenyl)sulfanyl-2-methylthiophene-3-carboxylate

Ethyl 4-acetyloxy-5-(4-chloro-2-nitrophenyl)sulfanyl-2-methylthiophene-3-carboxylate

Cat. No.: B3588670
M. Wt: 415.9 g/mol
InChI Key: CBSZRYSLNUKIGI-UHFFFAOYSA-N
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Description

Ethyl 4-acetyloxy-5-(4-chloro-2-nitrophenyl)sulfanyl-2-methylthiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, an ester group, and a nitrophenyl sulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-acetyloxy-5-(4-chloro-2-nitrophenyl)sulfanyl-2-methylthiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Sulfanyl Group: The 4-chloro-2-nitrophenyl sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a chloronitrobenzene derivative.

    Esterification: The carboxylic acid group on the thiophene ring is esterified using ethanol and an acid catalyst to form the ethyl ester.

    Acetylation: The hydroxyl group is acetylated using acetic anhydride in the presence of a base to form the acetyloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-acetyloxy-5-(4-chloro-2-nitrophenyl)sulfanyl-2-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or catalytic hydrogenation.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, catalytic hydrogenation.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Ethyl 4-acetyloxy-5-(4-chloro-2-nitrophenyl)sulfanyl-2-methylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of Ethyl 4-acetyloxy-5-(4-chloro-2-nitrophenyl)sulfanyl-2-methylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl and sulfanyl groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-hydroxy-5-(4-chloro-2-nitrophenyl)sulfanyl-2-methylthiophene-3-carboxylate: Similar structure but with a hydroxyl group instead of an acetyloxy group.

    Ethyl 4-acetyloxy-5-(4-bromo-2-nitrophenyl)sulfanyl-2-methylthiophene-3-carboxylate: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

Ethyl 4-acetyloxy-5-(4-chloro-2-nitrophenyl)sulfanyl-2-methylthiophene-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both nitrophenyl and sulfanyl groups makes it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 4-acetyloxy-5-(4-chloro-2-nitrophenyl)sulfanyl-2-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO6S2/c1-4-23-15(20)13-8(2)25-16(14(13)24-9(3)19)26-12-6-5-10(17)7-11(12)18(21)22/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSZRYSLNUKIGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1OC(=O)C)SC2=C(C=C(C=C2)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-acetyloxy-5-(4-chloro-2-nitrophenyl)sulfanyl-2-methylthiophene-3-carboxylate
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